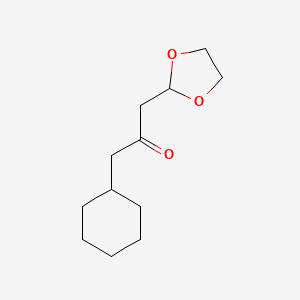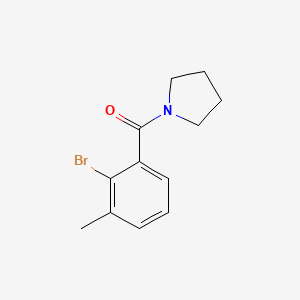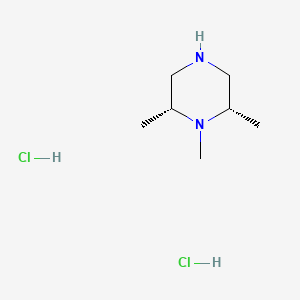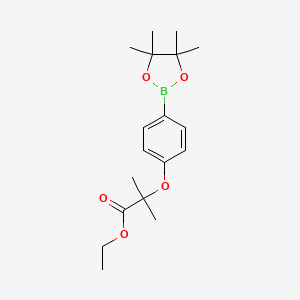
(4-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)boronic acid pinacol ester
描述
(4-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)boronic acid pinacol ester is a useful research compound. Its molecular formula is C18H27BO5 and its molecular weight is 334.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s known that boronic esters are highly valuable building blocks in organic synthesis .
Mode of Action
The compound undergoes a process called protodeboronation, which is a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The hydromethylation sequence has been applied to methoxy protected (−)-δ8-thc and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Pharmacokinetics
The compound’s molecular weight is 33422 , which could influence its bioavailability.
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis .
生化分析
Biochemical Properties
(4-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. For example, it can interact with serine proteases by forming a covalent bond with the active site serine residue, thereby inhibiting the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and differentiation . Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and pinacol . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cell signaling pathways without causing significant toxicity. At high doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by esterases, leading to the formation of boronic acid and pinacol . Additionally, it can interact with enzymes involved in the synthesis and degradation of biomolecules, influencing metabolic pathways and altering metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by passive diffusion or facilitated by transporters . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . The distribution of the compound within tissues can also affect its efficacy and toxicity, with higher concentrations potentially leading to localized effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity . For example, it can localize to the nucleus and interact with transcription factors, influencing gene expression . Additionally, the compound can be targeted to the cytoplasm or other organelles, where it can modulate enzyme activity and cellular processes .
属性
IUPAC Name |
ethyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO5/c1-8-21-15(20)16(2,3)22-14-11-9-13(10-12-14)19-23-17(4,5)18(6,7)24-19/h9-12H,8H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZKSHUYUUYHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C)(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


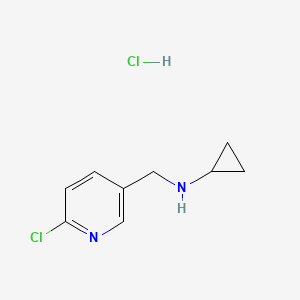
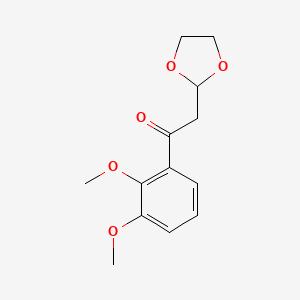

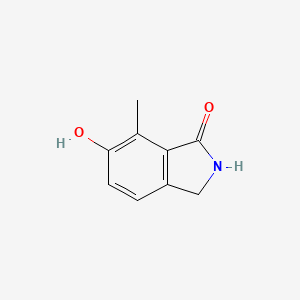
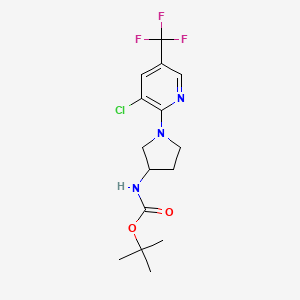
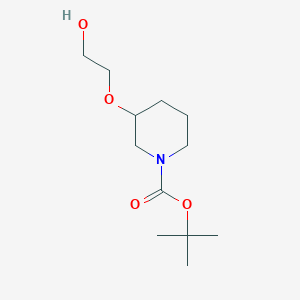
![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1400233.png)
![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400234.png)
![benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate](/img/structure/B1400237.png)
